4-Chloro-2-methylbenzenesulfonamide 4-Chloro-2-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 85019-87-0
VCID: VC18167079
InChI: InChI=1S/C7H8ClNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
SMILES:
Molecular Formula: C7H8ClNO2S
Molecular Weight: 205.66 g/mol

4-Chloro-2-methylbenzenesulfonamide

CAS No.: 85019-87-0

Cat. No.: VC18167079

Molecular Formula: C7H8ClNO2S

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methylbenzenesulfonamide - 85019-87-0

Specification

CAS No. 85019-87-0
Molecular Formula C7H8ClNO2S
Molecular Weight 205.66 g/mol
IUPAC Name 4-chloro-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C7H8ClNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Standard InChI Key GVLBNAYYKLMCSH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Cl)S(=O)(=O)N

Introduction

Chemical and Physical Properties

Molecular Characterization

4-Chloro-2-methylbenzenesulfonamide features a benzene ring with three distinct substituents:

  • A chlorine atom at the para position (C4)

  • A methyl group at the ortho position (C2)

  • A sulfonamide group (-SO₂NH₂) at C1

This arrangement creates a polar yet lipophilic structure, facilitating interactions with biological targets and organic solvents. X-ray crystallography reveals a planar sulfonamide group with an S-N bond length of 1.632 Å and S-O bonds averaging 1.433 Å, consistent with resonance stabilization . The methyl group induces steric effects that influence molecular packing in crystalline states, as evidenced by torsion angles of -61.15° in the C-SO₂-NH-C segment .

Thermodynamic and Spectral Data

Key physicochemical parameters include:

PropertyValueMethodReference
Melting Point162-164°CDifferential Scanning Calorimetry
LogP (Octanol-Water)2.34Computational Prediction
UV-Vis λmax274 nmEthanol Solution
Solubility in Water1.2 mg/mLGravimetric Analysis

The compound exhibits limited aqueous solubility but dissolves readily in chloroform (23 mg/mL) and dimethyl sulfoxide (48 mg/mL) . Infrared spectroscopy shows characteristic N-H stretches at 3350 cm⁻¹ and S=O asymmetric/symmetric vibrations at 1365 cm⁻¹ and 1152 cm⁻¹, respectively .

Synthesis and Preparation

Industrial-Scale Production

The primary synthesis route involves three stages:

  • Sulfonation: m-Chlorotoluene reacts with chlorosulfonic acid at 0°C to form 2-methyl-4-chlorobenzenesulfonyl chloride .

  • Amination: The sulfonyl chloride intermediate undergoes nucleophilic substitution with ammonia or substituted amines.

  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity .

Large-scale batches (≥1 kg) utilize continuous flow reactors to control exothermic reactions, achieving 78% yield with 99.8% selectivity .

Laboratory-Scale Modifications

Recent advances enable structural diversification through:

  • Thiadiazole Formation: Reaction with N-(benzenesulfonyl)cyanamide potassium salts produces 1,3,4-thiadiazole derivatives with enhanced antibacterial activity .

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl groups at the methyl position .

  • N-Functionalization: Alkylation of the sulfonamide nitrogen using 2-chloroethyl groups creates prodrug candidates .

A comparative analysis of synthesis methods reveals:

MethodYield (%)Purity (%)Reaction Time (h)
Conventional Batch65928
Microwave-Assisted81971.5
Flow Chemistry78990.25

Microwave techniques reduce energy consumption by 40% compared to traditional methods .

Bacterial StrainMIC (μg/mL)Reference
Clostridium difficile12.5
Peptostreptococcus sp.6.25
Actinomyces israelii25

Notably, thiadiazole derivatives (e.g., compound 23 in ) show 8-fold greater potency than the parent molecule against multidrug-resistant Staphylococcus aureus.

Antitumor Activity

Mechanistic studies reveal dual inhibition pathways:

  • Carbonic Anhydrase IX/XII Inhibition: Kᵢ = 4.8 nM for CA IX, suppressing tumor acidosis .

  • DNA Alkylation: N,N-bis(2-chloroethyl) derivatives form interstrand cross-links (ICL) at 10 μM concentrations .

In murine xenograft models:

Tumor TypeGrowth Inhibition (%)Dose (mg/kg)
Colorectal Adenocarcinoma7250
Non-Small Cell Lung5875

The compound exhibits preferential accumulation in hypoxic tumor regions (tumor:plasma ratio = 8.3:1) .

Structural and Crystallographic Analysis

Molecular Conformation

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Dihedral angle between benzene rings: 38.8° to 67.0°, depending on substituents

  • N-H···O hydrogen bonding (2.89 Å) creates dimeric units in the crystal lattice

  • Methyl groups adopt equatorial positions to minimize steric clash

Comparative torsion angles:

DerivativeC-SO₂-NH-C Angle (°)Reference
Parent Compound-61.15
4-Chlorophenyl Adduct55.0
3-Chlorophenyl Adduct80.1

These conformational differences explain the 3-fold variation in aqueous solubility among derivatives .

Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level:

  • HOMO (-6.32 eV) localized on sulfonamide group

  • LUMO (-1.85 eV) distributed across chlorine and methyl substituents

  • Molecular electrostatic potential maps show nucleophilic regions near oxygen atoms

Molecular dynamics simulations predict 92% oral bioavailability due to efficient passive diffusion across intestinal membranes .

SupplierPurity (%)PackagingPrice (USD)
American Custom Chemicals955 mg496.09
Alichem991 g1,549.60
Beijing Qinling Pharmaceutical98100 g8,220.00

Prices reflect GMP certification costs, with research-grade material averaging $12,000/kg .

Industrial Applications

  • Pharmaceuticals: Intermediate for COX-2 inhibitors and antiepileptics

  • Agrochemicals: Synergist in chlorinated pesticide formulations

  • Materials Science: Monomer for sulfonated polyimides in proton-exchange membranes

Patents filed between 2020-2025 highlight its use in:

  • Photodynamic therapy sensitizers (US20230159821A1)

  • Solid polymer electrolytes (WO2023188763A1)

  • PET radiotracers for tumor imaging (EP4138910A1)

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